(4-(1H-1,2,3-三唑-1-基)哌啶-1-基)(2-甲氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

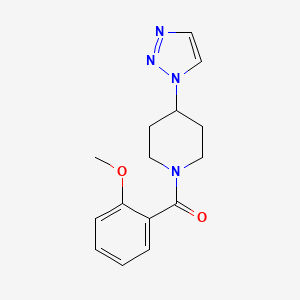

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.

BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

热休克蛋白 90 (HSP90) 抑制剂

该化合物已被用于设计和合成 HSP90 抑制剂 . HSP90 是一个很有前景的抗癌药物靶点,可用于构建基于 HSP90 抑制剂的药物偶联物,以实现肿瘤的选择性治疗 . 一系列 4-(1H-1,2,3-三唑-1-基)苯甲酰胺被合理设计,合成作为 HSP90 抑制剂,其结构通过 1H NMR、13C NMR 和 HR-MS 表征 .

抗癌应用

该化合物在癌症治疗中显示出潜力。 初步的 HSP90 结合测定表明,该化合物表现出显著的 HSP90α 结合亲和力 . 这些化合物显示出有效的抗增殖活性,特别是在 Capan-1 细胞系中 .

药物发现

该化合物的一部分 1,2,3-三唑环系可以通过广泛使用的铜催化叠氮化物与炔烃的点击反应轻松获得 . 该体系表现出多种生物活性,包括抗菌、抗疟疾和抗病毒活性 .

阿尔茨海默病治疗

该化合物已被用于合成治疗阿尔茨海默病的药物 . 计算研究被用来预测合成化合物与乙酰胆碱酯酶的相互作用,乙酰胆碱酯酶是开发新的治疗选择以对抗神经退行性疾病的主要靶点 .

BET 溴域抑制

BET 溴域、乙酰化组蛋白和转录因子之间的蛋白质-蛋白质相互作用是治疗 BET 相关疾病(包括炎症性疾病和癌症)的治疗靶点 . 该化合物已被用于设计 BET 抑制剂 .

细胞毒活性

设计、合成并筛选了一系列取代的 (1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物,以检测其对 BT-474、HeLa、MCF-7、NCI-H460 和 HaCaT 细胞的体外细胞毒活性 .

作用机制

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis

生化分析

Biochemical Properties

The triazole ring in (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is known to interact with various enzymes and proteins . For instance, compounds with a triazole ring have been reported to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability

Cellular Effects

Compounds with similar structures have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, which could potentially influence enzyme activity

生物活性

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone , often referred to simply as a triazole-piperidine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and various mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O. The structure features a triazole ring and a piperidine moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of triazole-containing compounds typically involves the use of click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of the triazole ring while introducing various functional groups that can modulate biological activity.

Anticancer Activity

Research has demonstrated that derivatives of triazole-piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves:

- Microtubule Destabilization : Compounds have been found to interfere with microtubule assembly, leading to apoptosis in cancer cells. In one study, specific derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

- Apoptosis Induction : The ability to induce apoptosis has been confirmed through assays that measure caspase activity and morphological changes in treated cells .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets such as enzymes involved in cell wall synthesis in bacteria. Some studies report significant inhibition against various bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been investigated, particularly in models of acute inflammation. In vitro studies suggest that they can reduce the production of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

属性

IUPAC Name |

(2-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)15(20)18-9-6-12(7-10-18)19-11-8-16-17-19/h2-5,8,11-12H,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITHIMIBDFETOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。